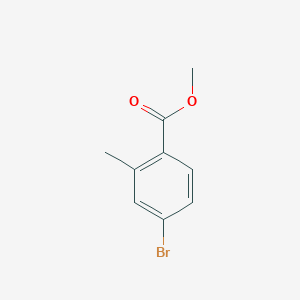
Methyl 4-bromo-2-methylbenzoate
概要
説明
Methyl 4-bromo-2-methylbenzoate is a chemical compound that is part of the bromobenzoic acid family. It is structurally related to various other compounds that have been studied for their physical and chemical properties, as well as their potential applications in different fields such as pharmaceuticals, cosmetics, and materials science.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . Similarly, methyl 4-tri-n-butylstannylbenzoate was synthesized from methyl 4-bromobenzoate using hexabutylditin and a palladium catalyst . These methods provide insights into potential synthetic routes for methyl 4-bromo-2-methylbenzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various techniques. Single crystal X-ray diffraction studies have been used to determine the structure of methyl 4-hydroxybenzoate and other benzoate derivatives . These studies reveal the planarity of the molecules and the types of intermolecular interactions, such as hydrogen bonding, that contribute to the stability of the crystal structures.
Chemical Reactions Analysis
Chemical reactions involving bromobenzoates have been explored, such as the aryl radical cyclization with alkyne followed by tandem carboxylation in the presence of carbon dioxide . This reaction demonstrates the reactivity of bromobenzoates under electrochemical conditions and their potential for creating complex molecular structures. Bromination reactions have also been studied, yielding various brominated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenbenzoic acids, including bromobenzoates, have been investigated. Thermodynamic properties such as vapor pressures, melting temperatures, and enthalpies of fusion and sublimation have been measured . These properties are essential for understanding the stability and solubility of the compounds. Vibrational studies using FT-IR and Raman spectroscopy have been conducted to understand the molecular dynamics and interactions within the molecules . Computational methods such as DFT have been used to predict vibrational frequencies, molecular orbitals, and hyperpolarizability, which are indicative of the compound's electronic properties and potential non-linear optical activity .
科学的研究の応用
Thermodynamics and Solubility
- Thermodynamics and Solubility Estimation : Zherikova et al. (2016) studied the thermodynamics of halogenbenzoic acids, including bromo-methylbenzoic acids, to understand their sublimation, fusion, vaporization, and solubility. Their research is significant for assessing the water solubility of sparingly soluble drugs and other chemical compounds (Zherikova et al., 2016).
Synthetic Chemistry
- Synthesis of Bromo-methylbenzoic Acids : Studies like those by Chen Bing-he (2008) and Bi Yun-mei (2012) focus on synthesizing derivatives of bromo-methylbenzoic acids, highlighting methods to achieve high purity and yield. These processes are crucial for producing intermediates used in pharmaceutical and chemical industries (Chen Bing-he, 2008); (Bi Yun-mei, 2012).
Material Science
- Material Science and Pharmaceutical Applications : Research on compounds like methyl 4-hydroxybenzoate, a close relative of methyl 4-bromo-2-methylbenzoate, focuses on its use in cosmetics, personal-care products, and as a food preservative. Studies like Sharfalddin et al. (2020) analyze their molecular structure and pharmaceutical activity (Sharfalddin et al., 2020).
Drug Development
- Intermediate in Anti-Cancer Drug Synthesis : Cao Sheng-li (2004) discusses the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in creating some anti-cancer drugs. Such studies are crucial for developing new therapeutic agents (Cao Sheng-li, 2004).
Computational Chemistry
- Computational Studies for Molecular Analysis : Diwaker et al. (2015) and others have conducted computational studies to understand the molecular structure and properties of similar compounds. These studies aid in predicting the behavior of these compounds in various environments (Diwaker et al., 2015).
Photodynamic Therapy
- Applications in Photodynamic Therapy : Research by Pişkin et al. (2020) on derivatives of bromophenol indicates potential applications in photodynamic therapy for cancer treatment. Such research explores the use of these compounds in medical treatments (Pişkin et al., 2020).
Environmental Microbiology
- Anaerobic Degradation Pathways : Lahme et al. (2012) investigated the anaerobic degradation of 4-methylbenzoate, providing insights into the biodegradation pathways of similar compounds. This is relevant for understanding the environmental impact and degradation processes of these chemicals (Lahme et al., 2012).
Safety And Hazards
“Methyl 4-bromo-2-methylbenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contact with skin and eyes . It’s also advised to use personal protective equipment and ensure adequate ventilation when handling this compound .
特性
IUPAC Name |
methyl 4-bromo-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEXEOXALMJXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621806 | |
| Record name | Methyl 4-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-methylbenzoate | |
CAS RN |
99548-55-7 | |
| Record name | Methyl 4-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

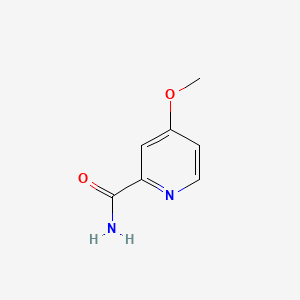
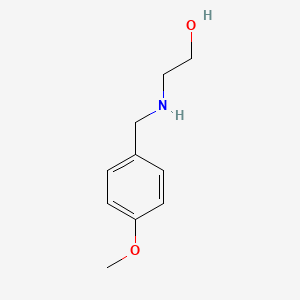
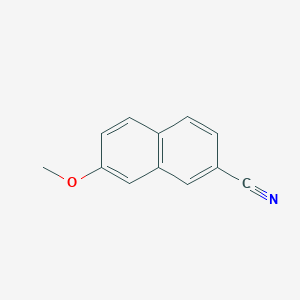
![N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine](/img/structure/B3022566.png)
![2-[(4-Methoxyphenyl)methyl]azepane](/img/structure/B3022567.png)
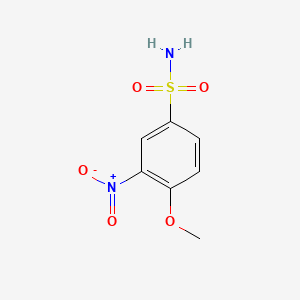
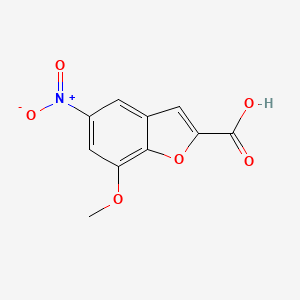
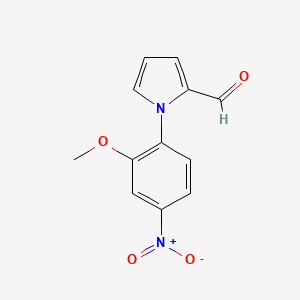
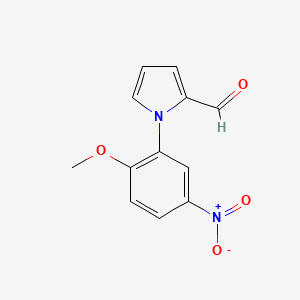
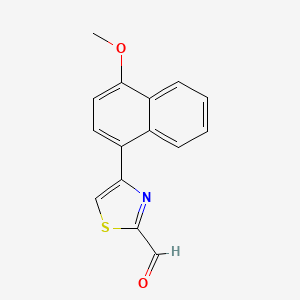
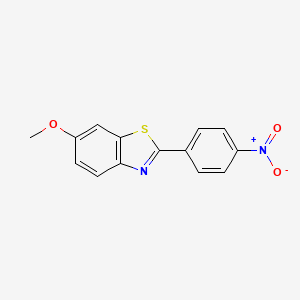
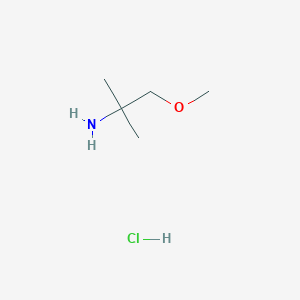
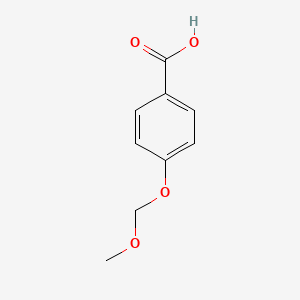
![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)